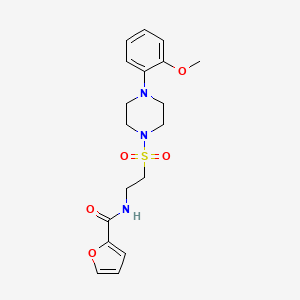

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O5S/c1-25-16-6-3-2-5-15(16)20-9-11-21(12-10-20)27(23,24)14-8-19-18(22)17-7-4-13-26-17/h2-7,13H,8-12,14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDBXVFKZIAHZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 2-methoxyphenylpiperazine with a sulfonyl chloride derivative to form the sulfonyl intermediate. This intermediate is then reacted with furan-2-carboxylic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Interaction with Enzymes

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide has been shown to interact with acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This interaction suggests potential applications in neuropharmacology, particularly in conditions related to cholinergic dysfunctions.

Cellular Effects

In vitro studies indicate that this compound can modulate cell function by influencing AChE activity. Such modulation can have significant implications for neuroprotective strategies against neurotoxic agents.

Medicinal Chemistry

The compound is being investigated for its therapeutic potential in various medical conditions, including:

- Neurological Disorders : Due to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine, the compound may offer new avenues for treating depression and anxiety disorders.

- Antipsychotic Properties : Similar compounds have demonstrated significant binding affinity for dopamine receptors, suggesting that this compound may possess antipsychotic effects.

Pharmacological Studies

Research has shown that this compound exhibits a binding affinity for alpha1-adrenergic receptors ranging from 22 nM to 250 nM. This interaction could influence cardiovascular functions and provide insights into hypertension treatments.

In Vivo Studies

Animal studies have demonstrated that administration of this compound can lead to significant reductions in blood pressure, supporting its potential use in antihypertensive therapies. Dosages of 3 and 5 mg/kg have been utilized in these studies, indicating a dose-dependent effect on physiological parameters.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can result in various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Trazodone: An arylpiperazine-based compound with similar structural features.

Naftopidil: Another arylpiperazine derivative with therapeutic applications.

Urapidil: A compound with structural similarities and potential pharmacological effects.

Uniqueness

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article provides a detailed overview of the biological activity associated with this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, a piperazine moiety, and a methoxyphenyl group attached via a sulfonamide linkage. The molecular formula is with a molecular weight of approximately 448.49 g/mol. Its structural complexity allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as an inhibitor or modulator of various biochemical pathways, influencing cellular processes such as apoptosis, inflammation, and cell proliferation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties. For instance:

- Cell Line Studies : In vitro assays using MCF-7 breast cancer cells indicated that the compound induced apoptosis with an IC50 value of approximately 25 μM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment .

- In Vivo Efficacy : In animal models, administration of the compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as an effective anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against common pathogens such as Staphylococcus aureus and Escherichia coli showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL .

- Fungal Activity : Preliminary antifungal assays revealed moderate activity against certain fungal strains, indicating potential for broader antimicrobial applications .

Summary of Biological Activities

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Anticancer | MCF-7 Cell Line | IC50 = 25 μM | |

| Antibacterial | S. aureus | MIC = 15 μg/mL | |

| Antifungal | Various Strains | Moderate activity |

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted by Morais et al. (2023) investigated the effects of this compound on tumor growth in mice models. The results indicated a marked decrease in tumor volume and weight after treatment for four weeks, supporting its potential as an anticancer therapeutic agent . -

Antimicrobial Testing :

In a comparative study on piperazine derivatives, this compound was found to outperform several known antibiotics against resistant strains of bacteria, highlighting its significance in addressing antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.